molecular formula C23H17BrClN3O5 B12026766 4-Bromo-2-((2-(2-((4-methoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-chlorobenzoate CAS No. 769147-48-0

4-Bromo-2-((2-(2-((4-methoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-chlorobenzoate

Cat. No.: B12026766
CAS No.: 769147-48-0
M. Wt: 530.8 g/mol
InChI Key: LUJRSMGBXQBWRP-LGJNPRDNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-((2-(2-((4-methoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-chlorobenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes bromine, chlorine, and methoxyphenyl groups, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-((2-(2-((4-methoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-chlorobenzoate typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield. For example, the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, is common in the synthesis of such complex molecules .

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-((2-(2-((4-methoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, strong acids or bases for substitution reactions, and specific solvents like dichloromethane or ethanol to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while substitution reactions may result in the formation of new functionalized aromatic compounds.

Scientific Research Applications

4-Bromo-2-((2-(2-((4-methoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-chlorobenzoate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-((2-(2-((4-methoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-((2-(2-((4-methoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-chlorobenzoate is unique due to its combination of bromine, chlorine, and methoxyphenyl groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

769147-48-0

Molecular Formula

C23H17BrClN3O5

Molecular Weight

530.8 g/mol

IUPAC Name

[4-bromo-2-[(E)-[[2-(4-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate

InChI

InChI=1S/C23H17BrClN3O5/c1-32-19-9-7-18(8-10-19)27-21(29)22(30)28-26-13-15-12-16(24)4-11-20(15)33-23(31)14-2-5-17(25)6-3-14/h2-13H,1H3,(H,27,29)(H,28,30)/b26-13+

InChI Key

LUJRSMGBXQBWRP-LGJNPRDNSA-N

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.